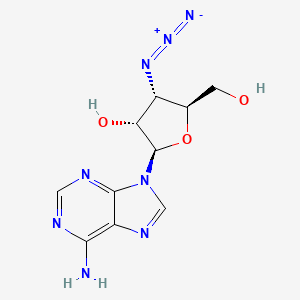

3'-Azido-3'-deoxyadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-7(20)5(16-17-12)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWSTKVLFZRAPM-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311797 | |

| Record name | 3′-Azido-3′-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58699-62-0 | |

| Record name | 3′-Azido-3′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58699-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-Azido-3′-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3'-Azido-3'-deoxyadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Azido-3'-deoxyadenosine is a synthetic purine (B94841) nucleoside analog that belongs to a class of compounds that have been pivotal in the development of antiviral and anticancer therapies. The strategic placement of an azido (B1232118) group at the 3' position of the deoxyribose sugar ring fundamentally alters its biochemical properties, transforming it into a potent inhibitor of nucleic acid synthesis. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental protocols related to this compound, with a focus on providing actionable data and methodologies for researchers in the field.

Discovery and History

The journey of 3'-azido-3'-deoxynucleosides is intrinsically linked to the pioneering work on azidothymidine (AZT). In 1964, Jerome Horwitz at the Wayne State University School of Medicine synthesized AZT with the initial goal of developing an anti-cancer agent.[1][2] The underlying principle was that this "fraudulent nucleoside" would be incorporated into the DNA of cancer cells and terminate the growing chain, thereby halting their proliferation.[3][4] While AZT showed little promise as a cancer treatment at the time and was subsequently shelved, its true potential was realized two decades later.[2][3] In 1984, it was discovered to be a potent inhibitor of the human immunodeficiency virus (HIV) and in 1987, became the first FDA-approved drug for the treatment of AIDS.[1][3][5]

Following the principles established by the work on AZT, the synthesis of other 3'-azido-deoxynucleosides, including the adenosine (B11128) analog, was explored. In 1978, M. Imazawa and F. Eckstein published a key paper detailing the synthesis of 3'-azido-2',3'-dideoxyribofuranosylpurines, which included this compound. This work provided a foundational methodology for producing this class of compounds for further biological investigation.

Mechanism of Action

The primary mechanism of action of this compound, like other 3'-azido-nucleosides, is the termination of nucleic acid chain elongation. For the compound to be active, it must first be anabolically converted into its 5'-triphosphate form by cellular kinases. This triphosphate derivative then acts as a competitive inhibitor and a substrate for viral and cellular DNA and RNA polymerases.

Once incorporated into a growing nucleic acid chain, the absence of a 3'-hydroxyl group, replaced by the azido moiety, prevents the formation of the next 3'-5' phosphodiester bond, leading to immediate chain termination.[6] This effectively halts the replication of viral genomes or the transcription of genes.

While specific studies on this compound are limited, research on its triphosphate form has shown inhibitory effects on influenza A viral RNA polymerase. Furthermore, the triphosphate of the related 3'-azido-3'-deoxythymidine (AZTTP) is a potent competitive inhibitor of the reverse transcriptase of HIV and other retroviruses.[7][8] It has also been shown to inhibit hepatitis B virus DNA polymerase.[5]

It is important to note that the related compound, 3'-deoxyadenosine (cordycepin), has been shown to exert its biological effects through different mechanisms, including the stimulation of adenosine A3 receptors, leading to the activation of glycogen (B147801) synthase kinase-3β (GSK-3β) and suppression of cyclin D1.[1][9] It also affects mTOR and AMPK signaling pathways.[4][10] While these findings are for a different molecule, they highlight the potential for 3'-modified adenosine analogs to have diverse biological activities beyond chain termination.

Cellular Phosphorylation and Activation

The conversion of this compound to its active triphosphate form is a critical step for its biological activity. This process is initiated by cellular nucleoside and nucleotide kinases.

Figure 1: Cellular phosphorylation cascade of this compound.

Inhibition of Nucleic Acid Synthesis

The active triphosphate form of this compound acts as a chain terminator during DNA or RNA synthesis.

Figure 2: Mechanism of chain termination by this compound triphosphate.

Quantitative Data

Quantitative data on the biological activity of this compound is limited in the public domain. The following tables summarize the available data for the triphosphate form and for the closely related compound, 3'-azido-3'-deoxythymidine (AZT), to provide a comparative context.

| Compound | Target | Assay | Value | Reference |

| This compound triphosphate | Influenza A Viral RNA Polymerase | RNA Synthesis Inhibition | Efficient Inhibition | |

| 3'-Azido-3'-deoxythymidine triphosphate (AZTTP) | Hepatitis B Virus DNA Polymerase | Competitive Inhibition (Ki) | ~0.04 µM | [5] |

| 3'-Azido-3'-deoxythymidine triphosphate (AZTTP) | HIV-1 Reverse Transcriptase | Chain Termination | Efficient at 0.3 µM | [8] |

Table 1: Enzyme Inhibition Data

| Compound | Cell Line | Virus | Activity | Value (µM) | Reference |

| 3'-Azido-3'-deoxythymidine (AZT) | SC-1 | HTLV-III/LAV/AAV | ED50 | 0.23 | [2] |

| 3'-Azido-3'-deoxythymidine (AZT) | MOLT4 | Feline Leukemia Virus | IC50 | 0.02 | [11] |

| 3'-Azido-3'-deoxythymidine (AZT) | HT1080 | Feline Leukemia Virus | IC50 | 1.75 | [11] |

| 3'-Azido-3'-deoxythymidine (AZT) | U937 | Feline Leukemia Virus | IC50 | 2.31 | [11] |

Table 2: Antiviral Activity of the Related Compound AZT

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the method described by Imazawa and Eckstein (1978).

Workflow for the Synthesis of this compound

Figure 3: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Protection of Adenosine: Start with commercially available adenosine. Protect the 5'-hydroxyl group with a suitable protecting group, such as a trityl or silyl (B83357) group, and the N6-amino group with a benzoyl group. This is typically achieved by reacting adenosine with the corresponding chloride (e.g., trityl chloride, benzoyl chloride) in a suitable solvent like pyridine.

-

Activation of the 3'-Hydroxyl Group: The protected adenosine is then reacted with triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dioxane. This Mitsunobu-type reaction activates the 3'-hydroxyl group for nucleophilic substitution.

-

Azide Substitution: Introduce the azido group by reacting the intermediate from the previous step with an azide salt, such as lithium azide (LiN3) or sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated to drive the SN2 reaction to completion, resulting in the inversion of stereochemistry at the 3' position.

-

Deprotection: Remove the protecting groups from the 5' and N6 positions. The specific deprotection conditions will depend on the protecting groups used. For example, trityl groups can be removed with a mild acid, while benzoyl groups are typically removed with ammonia (B1221849) in methanol.

-

Purification: The final product, this compound, is purified by column chromatography on silica (B1680970) gel.

In Vitro Polymerase Inhibition Assay

This protocol is a general method for assessing the inhibitory activity of the triphosphate form of this compound against a viral polymerase.

-

Preparation of this compound triphosphate: The triphosphate form needs to be synthesized from the parent nucleoside. This is typically done through a series of phosphorylation reactions.

-

Enzyme and Template-Primer: Use a purified recombinant viral polymerase (e.g., HIV reverse transcriptase, influenza RNA polymerase) and a suitable template-primer system. The template-primer can be a synthetic oligonucleotide duplex.

-

Reaction Mixture: Set up reaction mixtures containing the polymerase, template-primer, a buffer with appropriate pH and salt concentrations (e.g., Tris-HCl, MgCl2, DTT), and a mixture of the four natural dNTPs or NTPs, one of which is radiolabeled (e.g., [α-³²P]dATP or [α-³²P]ATP).

-

Inhibition Assay: To separate reaction tubes, add increasing concentrations of this compound triphosphate. Include a no-inhibitor control.

-

Reaction and Termination: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase. Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).

-

Analysis: The amount of incorporated radiolabeled nucleotide is quantified. This can be done by spotting the reaction mixture onto DE81 filter paper, washing away unincorporated nucleotides, and measuring the radioactivity on the filter paper using a scintillation counter. Alternatively, the reaction products can be separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography to observe chain termination.

-

Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in polymerase activity (IC50). For a more detailed analysis, perform kinetic studies by varying the concentration of the natural substrate in the presence of different fixed concentrations of the inhibitor to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

Conclusion

This compound is a nucleoside analog with a rich history rooted in the development of some of the most impactful antiviral drugs. Its mechanism of action as a chain terminator of nucleic acid synthesis provides a clear rationale for its potential as an antiviral and anticancer agent. While specific quantitative data for this particular adenosine analog remains somewhat limited in publicly accessible literature, the established methodologies for its synthesis and biological evaluation provide a solid foundation for further research. This technical guide serves as a resource for scientists and drug development professionals to build upon the existing knowledge and explore the full therapeutic potential of this compound and related compounds.

References

- 1. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 3'-azido-3'-deoxythymidine on the deoxynucleoside triphosphate pools of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular pharmacology of 3'-azido-3'-deoxythymidine with evidence of incorporation into DNA of human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3'-azido-2',3'-dideoxypurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. THE EFFECTS OF 3'-DEOXYADENOSINE ON THE SYNTHESIS OF RIBONUCLEIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Function of 3'-Azido-3'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Azido-3'-deoxyadenosine is a synthetic purine (B94841) nucleoside analogue with significant potential in antiviral and anticancer research. Structurally similar to the endogenous nucleoside deoxyadenosine (B7792050), its key modification—the substitution of the 3'-hydroxyl group with an azido (B1232118) group—underpins its primary mechanism of action as a DNA chain terminator. Following intracellular phosphorylation to its active triphosphate form, this compound triphosphate acts as a substrate for viral reverse transcriptases and cellular DNA polymerases. Its incorporation into a growing DNA strand prevents the formation of subsequent phosphodiester bonds, leading to the cessation of DNA elongation. This targeted disruption of DNA synthesis forms the basis of its therapeutic potential. This document provides a comprehensive overview of the core functions, mechanisms of action, and relevant experimental methodologies associated with this compound and its closely related analogues.

Core Function and Mechanism of Action

The primary function of this compound lies in its ability to disrupt DNA synthesis.[1][2] This is achieved through a multi-step intracellular process:

-

Cellular Uptake: this compound is transported into the cell, likely via nucleoside transporters.[3]

-

Intracellular Phosphorylation: Once inside the cell, it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally its active triphosphate form, this compound-5'-triphosphate (3'-Azido-dATP).[4][5]

-

DNA Chain Termination: 3'-Azido-dATP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases, including viral reverse transcriptases. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analogue prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating DNA chain elongation.[1][2][6]

This mechanism of action is the foundation for its potential as both an antiviral and an anticancer agent.

Antiviral Activity

The chain-terminating property of this compound makes it a potential inhibitor of viral replication, particularly for retroviruses that rely on reverse transcriptase for the synthesis of proviral DNA. By acting as a substrate for reverse transcriptase, 3'-Azido-dATP can be incorporated into the viral DNA, leading to premature termination and inhibition of viral replication.[7] While specific data for this compound is limited, the principle has been extensively validated with the related compound, 3'-azido-3'-deoxythymidine (AZT).[7][8]

Anticancer Activity

In the context of cancer, the inhibition of DNA synthesis can selectively target rapidly proliferating cancer cells. The incorporation of 3'-Azido-dATP into the DNA of cancer cells leads to cell cycle arrest and apoptosis.[9][10] The anticancer effects of the closely related compound, 3'-deoxyadenosine (cordycepin), have been shown to be dependent on low adenosine (B11128) deaminase (ADA) expression, an enzyme that would otherwise inactivate the analogue.[11] Furthermore, cordycepin (B1669437) has been found to inhibit the function of Heat Shock Protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[11]

Signaling Pathways

While the direct inhibition of DNA synthesis is the primary mechanism, evidence from related adenosine analogues suggests that this compound may also modulate specific signaling pathways.

Inhibition of TGF-β and BMP Signaling

The related nucleoside, 3'-deoxyadenosine, has been shown to suppress the expression of collagens induced by transforming growth factor-β (TGF-β) and bone morphogenetic protein-4 (BMP-4).[12] This suppression occurs at the transcriptional level and is associated with a reduction in the levels of both phosphorylated and total Smad proteins (Smad1, 2, and 3), key mediators of TGF-β and BMP signaling.[12][13][14] This anti-fibrotic activity suggests a potential therapeutic application in diseases characterized by excessive fibrosis.

Interaction with Adenosine A3 Receptors

Studies on cordycepin have indicated that its antitumor effects may be mediated through the stimulation of adenosine A3 receptors.[15][16] Activation of the A3 receptor, which is often overexpressed in tumor cells, can trigger apoptotic pathways.[17][18] This suggests that this compound could also potentially interact with adenosine receptors, contributing to its anticancer activity.[17]

Quantitative Data

Table 1: Anticancer Activity of 3'-deoxyadenosine (Cordycepin)

| Cell Line | Compound | IC50 (µM) | Reference |

| B16-BL6 (Mouse Melanoma) | 3'-deoxyadenosine | 39 | [15][16] |

| Lewis Lung Carcinoma (Mouse) | 3'-deoxyadenosine | 48 | [15][16] |

| Phytohemagglutinin-activated PBMCs | 3'-deoxyadenosine | 8 | |

| Resting PBMCs | 3'-deoxyadenosine | 32 |

Table 2: Antiviral Activity of a Related Azido-Nucleoside Analogue

| Virus | Compound | ED50 (µM) | Cell Line | Reference |

| HTLV-III/LAV | 3'-azido-3'-deoxythymidine | 0.23 | - | [8] |

| Moloney-murine leukemia virus | 3'-azido-3'-deoxythymidine | 0.02 | SC-1 | [8] |

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the compound on cell viability.

Materials:

-

Cells seeded in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[19][20]

Reverse Transcriptase Inhibition Assay

This protocol is for determining the inhibitory effect of this compound triphosphate on reverse transcriptase activity.

Materials:

-

Recombinant reverse transcriptase (e.g., from HIV-1)

-

Poly(A) template and oligo(dT) primer

-

Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)

-

This compound triphosphate (3'-Azido-dATP)

-

Reaction buffer

-

Detection system (e.g., colorimetric or fluorescent)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(A)·oligo(dT) template/primer, and dNTPs (including a labeled dNTP if using a radioisotopic method).

-

Add varying concentrations of 3'-Azido-dATP to the reaction mixtures.

-

Initiate the reaction by adding the reverse transcriptase.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of newly synthesized DNA using the chosen detection method.

-

Calculate the percent inhibition of reverse transcriptase activity for each concentration of the inhibitor and determine the IC50 value.[15]

Conclusion

This compound is a promising nucleoside analogue with a well-defined mechanism of action centered on the termination of DNA synthesis. Its potential as an antiviral and anticancer agent warrants further investigation. While specific biological data for this compound is still emerging, the extensive research on related analogues such as AZT and cordycepin provides a strong rationale for its continued development. Future studies should focus on elucidating its precise spectrum of activity, pharmacokinetic properties, and efficacy in relevant disease models. The experimental frameworks provided herein offer a starting point for the comprehensive evaluation of this and other novel nucleoside analogues.

References

- 1. tig.org.za [tig.org.za]

- 2. Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease | MDPI [mdpi.com]

- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 4. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular pharmacology of 3'-azido-3'-deoxythymidine with evidence of incorporation into DNA of human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]

- 7. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine and deoxyadenosine induces apoptosis in oestrogen receptor-positive and -negative human breast cancer cells via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Blockade of Smad signaling by 3'-deoxyadenosine: a mechanism for its anti-fibrotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Transforming Growth Factor-β1–induced Signaling and Epithelial-to-Mesenchymal Transition by the Smad-binding Peptide Aptamer Trx-SARA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Researchers describe new molecular interactions behind the inhibition of TGF beta-signaling | IRB Barcelona [irbbarcelona.org]

- 15. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fortunejournals.com [fortunejournals.com]

- 18. Structural insights into the agonist selectivity of the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Interaction of A3 Adenosine Receptor Ligands with the Human Multidrug Transporter ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 3'-Azido-3'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Azido-3'-deoxyadenosine is a purine (B94841) nucleoside analog with potential therapeutic applications stemming from its structural similarity to naturally occurring nucleosides. Like other nucleoside analogs, its biological activity is contingent on intracellular phosphorylation to its active triphosphate form. This triphosphate metabolite can then interfere with nucleic acid synthesis by acting as a chain terminator, a mechanism central to its potential antiviral and anticancer effects. While extensive quantitative data for this compound is not widely available in public literature, studies on its triphosphate form and related analogs provide significant insights into its mechanism of action and biological potential. This guide summarizes the known biological activities, provides detailed experimental protocols for its evaluation, and visualizes the key pathways and workflows relevant to its study.

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their efficacy lies in their ability to mimic endogenous nucleosides, thereby gaining entry into cellular metabolic pathways. Once inside the cell, they are converted to their triphosphate derivatives, which can then inhibit viral or cellular polymerases or be incorporated into growing DNA or RNA chains, leading to chain termination and the cessation of replication.

This compound belongs to this class of compounds. The presence of the azido (B1232118) group at the 3' position of the ribose sugar is a key structural feature. Upon incorporation into a growing nucleic acid chain, the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, effectively halting elongation. This mechanism is the primary basis for its biological activity.

Mechanism of Action

The biological activity of this compound is initiated by its transport into the cell, followed by a three-step phosphorylation cascade to its active triphosphate form, 3'-azido-2',3'-dideoxyadenosine (B1210982) 5'-triphosphate (AZddATP).

Biological Activities

While specific IC50 and EC50 values for this compound are scarce in the literature, studies on its triphosphate form (AZddATP) and its L-enantiomer provide insights into its potential activities. For a broader context, data for the well-characterized analogs, 3'-azido-3'-deoxythymidine (AZT) and 3'-deoxyadenosine (Cordycepin), are also presented.

Antiviral Activity

Purine nucleoside analogs are known to possess broad-spectrum antiviral activity. The primary mechanism is the inhibition of viral reverse transcriptases or DNA polymerases. A phosphoramidate (B1195095) prodrug of the L-enantiomer of 3'-azido-2',3'-dideoxyadenosine has been shown to exhibit anti-HIV-1 activity with low toxicity[1]. However, the L-3′-azido-2′,3′-dideoxypurine nucleosides themselves, including the adenosine analog, showed weak or no activity against HIV-1 and HBV in other studies[1].

Table 1: Antiviral Activity of this compound Analogs

| Compound | Virus | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| L-3'-Azido-2',3'-dideoxyadenosine phosphoramidate prodrug | HIV-1 | - | Anti-HIV-1 activity | Not specified | [1] |

| 3'-Azido-3'-deoxythymidine (AZT) | Feline leukemia virus | MOLT4 | IC50 | 0.02 | [2] |

| 3'-Azido-3'-deoxythymidine (AZT) | Feline leukemia virus | HT1080 | IC50 | 1.75 | [2] |

| 3'-Azido-3'-deoxythymidine (AZT) | Feline leukemia virus | U937 | IC50 | 2.31 |[2] |

Anticancer Activity

The anticancer potential of purine nucleoside analogs is attributed to their ability to inhibit DNA synthesis and induce apoptosis in cancer cells[3]. The triphosphate form of this compound, AZddATP, has been investigated as a telomerase inhibitor.

Telomerase is a reverse transcriptase that is crucial for the immortalization of cancer cells. AZddATP has been shown to inhibit telomerase activity, although its effect is reported to be weak[4][5]. In contrast, its guanosine (B1672433) counterpart, AZddGTP, is a more potent and selective inhibitor of telomerase[5][6]. Long-term treatment of human HL60 leukemia cells with the parent nucleoside of a related analog, 3'-azido-2',3'-dideoxy-2-aminoadenosine (AZddAA), resulted in telomere shortening[5].

Table 2: Inhibition of Telomerase by 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates

| Compound | Target | Activity | Potency | Reference |

|---|---|---|---|---|

| AZddATP | HeLa cell telomerase | Inhibition | Weak | [4] |

| AZddGTP | HeLa cell telomerase | Inhibition | Potent | [5][6] |

| AZTTP | Telomerase | Inhibition | Known inhibitor |[5][6] |

Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Antiviral Plaque Reduction Assay

Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (EC50).

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Complete cell culture medium

-

This compound

-

Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or agarose)

-

Crystal violet staining solution

-

6-well plates

Protocol:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Infection: Prepare serial dilutions of the virus. Aspirate the medium from the cells and infect with 200 µL of each virus dilution for 1 hour at 37°C.

-

Compound Treatment: During the infection, prepare serial dilutions of this compound in the overlay medium.

-

Overlay: After the infection period, remove the virus inoculum and add 2 mL of the compound-containing overlay medium to each well.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until plaques are visible (typically 3-7 days).

-

Staining: Aspirate the overlay medium, fix the cells with 10% formalin, and stain with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Data Analysis: Determine the EC50 value from a dose-response curve.

Telomerase Activity Assay (TRAP Assay)

Objective: To assess the inhibitory effect of AZddATP on telomerase activity.

Materials:

-

Telomerase-positive cell line (e.g., HeLa)

-

Cell lysis buffer (e.g., CHAPS-based)

-

AZddATP

-

TRAP assay kit (containing TS primer, dNTPs, Taq polymerase, etc.)

-

PCR tubes and thermal cycler

-

Polyacrylamide gel electrophoresis (PAGE) equipment

-

DNA staining dye (e.g., SYBR Green)

-

Gel imaging system

Protocol:

-

Cell Lysate Preparation: Prepare a cell extract from a telomerase-positive cell line using a suitable lysis buffer. Determine the protein concentration of the lysate.

-

TRAP Reaction Setup: In a PCR tube, combine the cell lysate, TRAP reaction buffer, dNTPs, TS primer, and varying concentrations of AZddATP. Include a no-inhibitor control and a heat-inactivated lysate control.

-

Telomerase Extension: Incubate the reaction mixture at 25-30°C for 20-30 minutes to allow telomerase to extend the TS primer.

-

PCR Amplification: Amplify the telomerase extension products by PCR using a thermal cycler. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.

-

Detection of Products: Separate the PCR products on a non-denaturing polyacrylamide gel. Stain the gel with a DNA dye and visualize the characteristic DNA ladder pattern using a gel imaging system.

-

Data Analysis: Quantify the intensity of the DNA ladders. A decrease in ladder intensity in the presence of AZddATP indicates inhibition of telomerase activity.

Conclusion

This compound is a promising nucleoside analog with a well-defined mechanism of action as a DNA chain terminator. While direct and extensive quantitative data on its biological activities are limited, studies on its triphosphate form and related analogs suggest potential as an antiviral and anticancer agent, particularly through the inhibition of telomerase. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of its efficacy and potency. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish its profile in various disease models. The exploration of its effects on specific signaling pathways will also be crucial in understanding its complete biological impact.

References

- 1. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3′-azido-2′,3′-dideoxypurine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of 3'-Azido-3'-deoxyadenosine

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 3'-Azido-3'-deoxyadenosine, a crucial purine (B94841) nucleoside analog with significant applications in biomedical research and drug development.[1] The methodologies detailed herein are intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a modified nucleoside where the 3'-hydroxyl group of the ribose sugar is replaced by an azide (B81097) group. This modification imparts unique chemical properties, making it a valuable tool in various biological studies. It is recognized for its potential as an anticancer agent, with mechanisms of action that include inhibition of DNA synthesis and induction of apoptosis.[1] Furthermore, its azide functionality allows for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), for the labeling and conjugation of biomolecules.[1]

Synthesis of this compound

The chemical synthesis of this compound typically starts from the readily available precursor, adenosine (B11128). The general strategy involves the protection of the 5' and 2'-hydroxyl groups, followed by the introduction of the azide group at the 3'-position, and subsequent deprotection. Several synthetic routes have been reported, with variations in protecting groups and azidation reagents.

Synthetic Pathway Overview

A common synthetic route proceeds through the formation of a 2',3'-epoxide intermediate followed by regioselective opening with an azide nucleophile. An alternative approach involves the direct displacement of a leaving group at the 3'-position with an azide salt.

Caption: General synthetic pathway for this compound from adenosine.

Experimental Protocols

Method 1: Synthesis via Epoxide Intermediate

This method involves the formation of a 2',3'-anhydroadenosine (epoxide) intermediate, which is then opened by an azide source.

Step 1: Protection of Adenosine

-

To a solution of adenosine in pyridine, add 1.3 equivalents of 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature overnight.

-

Quench the reaction with methanol (B129727) and concentrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography to yield 5'-O-DMT-adenosine.

-

The 5'-O-DMT-adenosine is then acetylated at the 2'-position using acetic anhydride (B1165640) in pyridine.

Step 2: Epoxide Formation

-

The protected adenosine derivative is treated with a suitable reagent, such as N-tosylimidazole and sodium hydride, to induce the formation of the 2',3'-epoxide ring.

Step 3: Azide Introduction

-

The epoxide intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

-

An excess of an azide salt, such as lithium azide (LiN₃) or sodium azide (NaN₃), is added to the solution.[2][3]

-

The reaction mixture is heated to facilitate the regioselective opening of the epoxide ring by the azide nucleophile, yielding the 3'-azido product.[2]

Step 4: Deprotection

-

The protecting groups (DMT and acetyl) are removed by treatment with an acid, such as trifluoroacetic acid (TFA) or dichloroacetic acid (DCA) in a chlorinated solvent, followed by a basic workup with ammonium (B1175870) hydroxide (B78521) to remove the acetyl group.

Method 2: Direct Displacement of a Leaving Group

This alternative route avoids the epoxide intermediate and relies on the Sₙ2 displacement of a good leaving group at the 3'-position.

-

Starting with appropriately protected adenosine (e.g., 5'-O-DMT-2'-O-TBDMS-adenosine), a leaving group is introduced at the 3'-position. This can be achieved by converting the 3'-hydroxyl into a triflate or tosylate.

-

The resulting compound is then treated with an azide salt (e.g., NaN₃) in a suitable solvent like DMF to displace the leaving group and introduce the azide functionality.[4]

-

Finally, the protecting groups are removed under standard conditions to yield the final product.

Quantitative Data Summary

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Protection (DMT-Cl) | DMT-Cl, Pyridine | Pyridine | Room Temp | Overnight | 53 | [2] |

| Azidation (LiN₃) | LiN₃ | DMF | 55 | 3 | 40-86 | [2][3] |

| Deprotection (TBAF) | TBAF, CH₃COOH | THF | Room Temp | 2 | 71 | [3] |

| Overall (from Adenosine) | Multi-step | Various | Various | Various | >80 (per step) | [4] |

Purification of this compound

Purification of the final compound and intermediates is critical to obtain a high-purity product. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Purification Workflow

Caption: General workflow for the purification of this compound.

Detailed Purification Protocols

1. Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh) is commonly used.

-

Mobile Phase: A gradient of methanol in dichloromethane (B109758) (e.g., 0% to 10% methanol) is a typical eluent system. The polarity of the solvent mixture is gradually increased to elute the product from the column.

-

Procedure:

-

The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel.

-

The dried silica with the adsorbed product is loaded onto the top of a prepared silica gel column.

-

The column is eluted with the mobile phase, and fractions are collected.

-

The fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The pure fractions are combined and the solvent is removed under reduced pressure.

-

2. Crystallization

-

For obtaining a highly pure, crystalline solid, crystallization is an effective method. A recently developed method for the related compound cordycepin (B1669437) (3'-deoxyadenosine) involves physical crystallization from methanol.[5]

-

Procedure:

-

The purified product from column chromatography is dissolved in a minimal amount of a hot solvent, such as methanol or an ethanol/water mixture.

-

The solution is allowed to cool slowly to room temperature and then placed in a refrigerator or freezer to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

3. Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bkcs.kchem.org [bkcs.kchem.org]

- 5. Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sources and Technical Applications of 3'-Azido-3'-deoxyadenosine: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key applications of 3'-Azido-3'-deoxyadenosine, a nucleoside analog with significant potential in various research and therapeutic areas. This document details commercial sources, quantitative specifications, and experimental protocols for its use in click chemistry, as a chain terminator in DNA synthesis, and in the induction of apoptosis.

Commercial Availability

This compound is available from several commercial suppliers. The following table summarizes key quantitative data from a selection of vendors to facilitate comparison. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions | Available Quantities |

| Carl ROTH | 2CCT | - | 292.25 | 58699-62-0 | - | 2 mg, 10 mg[1] |

| Biosynth | FA144620 | - | 292.25 | 58699-62-0 | 10°C - 25°C[2] | 2 mg, 5 mg, 10 mg, 25 mg[2] |

| APExBIO | A4043 | - | 292.25 | 58699-62-0 | - | - |

| MedChemExpress | HY-131802 | 98.44% | 292.25 | 58699-62-0 | - | - |

| Jena Bioscience | CLK-094 | ≥ 95% (HPLC) | 292.25 | 58699-62-0 | -20°C[3] | 5 mg[3] |

| Shanghai Vite Biotechnology Co., Ltd. | WT-CB-N19984 | - | 292.25 | 58699-62-0 | -20°C | - |

Mechanism of Action: DNA Synthesis Inhibition and Apoptosis Induction

This compound exerts its biological effects primarily through two interconnected mechanisms: the termination of DNA chain elongation and the induction of programmed cell death (apoptosis).

As a nucleoside analog, it is intracellularly phosphorylated to its triphosphate form. This triphosphate derivative can be incorporated into a growing DNA strand by DNA polymerases. However, the 3'-azido group, in place of the essential 3'-hydroxyl group, prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating DNA synthesis[4]. This mechanism is particularly relevant to its antiviral and anticancer properties, as it preferentially affects rapidly replicating cells and viruses.

The inhibition of DNA synthesis can trigger a cellular stress response that leads to apoptosis. For related azido-nucleosides, the apoptotic pathway has been shown to involve the activation of caspase-3, a key executioner caspase[2]. Furthermore, studies on similar adenosine (B11128) analogs suggest a mechanism involving the activation of the intrinsic apoptotic pathway through the pro-apoptotic protein BAX, leading to its translocation to the mitochondria and subsequent release of cytochrome c[5].

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This compound is a valuable reagent for "click chemistry," a set of biocompatible reactions that enable the efficient and specific labeling of biomolecules. The azide (B81097) group on the molecule can react with an alkyne-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, DNA, or small molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270) (reducing agent)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) (copper-stabilizing ligand)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

-

DMSO (for dissolving reagents)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand (THPTA or TBTA) in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the reaction buffer. The molar ratio will depend on the specific application and should be optimized.

-

Add the copper ligand to the reaction mixture.

-

Add CuSO₄ to the reaction mixture.

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized.

-

-

Purification:

-

Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation, to remove unreacted reagents and byproducts.

-

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the cytotoxic effects of this compound on a cell line of interest using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

References

- 1. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

- 2. Induction of apoptosis in human leukemia cells by 3-deazaadenosine is mediated by caspase-3-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nucleic acids and protein synthesis by deazaadenosine derivatives: a study on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Safeguarding Research: A Technical Guide to the Safe Handling of 3'-Azido-3'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3'-Azido-3'-deoxyadenosine, a potent nucleoside analog. Due to its azido (B1232118) functional group and its classification as a nucleoside analog, this compound presents unique chemical and biological hazards that necessitate stringent safety protocols. This document outlines these hazards, provides detailed handling procedures, and offers guidance on emergency preparedness to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound poses a dual threat due to its chemical reactivity and biological activity. As an organic azide, it is potentially explosive, and as a deoxyadenosine (B7792050) analog, it can exhibit significant toxicity.

1.1. Chemical Hazards: The Azido Moiety

A crucial guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that a compound should have at least six carbon atoms for each energetic functional group (like an azide) to be considered relatively safe.[3] Compounds with a lower carbon-to-azide ratio are more likely to be explosive.

1.2. Toxicological Hazards: Nucleoside Analog

As a nucleoside analog, this compound can interfere with cellular processes. While specific toxicological data for this compound is limited, information on the closely related compound 3'-Azido-3'-deoxythymidine (Zidovudine or AZT) indicates potential for significant health effects, including being "Suspected of causing cancer."[4] Exposure can occur through inhalation, ingestion, or skin absorption.[1] Symptoms of exposure to similar azido compounds can range from dizziness and headache to more severe outcomes.[1]

Quantitative Safety Data

While specific quantitative toxicity data for this compound is not widely published, the table below summarizes general safety information and data for the related compound, 3'-Azido-3'-deoxythymidine (AZT), to provide a conservative framework for risk assessment.

| Parameter | Value/Recommendation | Source |

| Chemical Formula | C₁₀H₁₂N₈O₃ | - |

| Molecular Weight | 292.26 g/mol | - |

| Physical Form | Solid | [4] |

| Hazard Statements (for AZT) | H351: Suspected of causing cancer | [4] |

| Storage Temperature | +4°C | [4] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents, heavy metals and their salts, acids, bromine, carbon disulfide, dimethyl sulfate.[2][3] | [2][3] |

Experimental Protocols: Safe Handling Procedures

Adherence to a strict experimental protocol is paramount when working with this compound.

3.1. Engineering Controls

-

Fume Hood: All manipulations of this compound, especially in its solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]

-

Blast Shield: For any procedure involving heating or potential for shock, a blast shield should be used as an additional precaution.[1][2]

-

Ventilation: Ensure adequate ventilation in the laboratory.[4]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure.[6]

| PPE Category | Specification | Rationale |

| Hand Protection | Double gloving with nitrile gloves is recommended.[6] | Prevents skin contact and absorption. |

| Eye Protection | Safety glasses with side-shields or safety goggles.[4][7] | Protects eyes from dust and splashes. |

| Body Protection | A fully buttoned laboratory coat.[4][6] | Protects skin and clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator should be used when handling the powder form or if there is a risk of aerosolization.[6] | Prevents inhalation of the compound. |

3.3. Weighing and Handling

-

Use non-metallic (e.g., plastic or ceramic) spatulas for weighing and transferring the solid compound to avoid the formation of highly sensitive metal azides.[1][8]

-

Avoid grinding or any action that could create friction or shock.[2]

-

Prepare solutions by slowly adding the solvent to the solid to minimize dust and aerosol generation.[6]

3.4. Storage

-

Store this compound in a tightly sealed, clearly labeled container.[4]

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3][9] Recommended storage is at +4°C.[4]

3.5. Spill and Waste Management

-

Spills: In case of a small spill of the solid, carefully sweep it up to avoid dust formation and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.[8]

-

Waste Disposal: All waste containing this compound must be treated as hazardous waste and disposed of through the institution's hazardous waste management program.[3][6] Do not dispose of down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[5] Azide-containing waste should be collected in a designated, separate waste container.[3]

Visualizing Safety and Hazard Protocols

4.1. Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

4.2. Postulated Toxicity Pathway

The toxicity of deoxyadenosine analogs is often attributed to their intracellular phosphorylation and subsequent interference with DNA synthesis. The diagram below illustrates this potential mechanism.

Caption: Postulated Toxicity Pathway of this compound.

Emergency Procedures

5.1. Accidental Exposure

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][5] Remove contaminated clothing. Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.[7]

-

Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Seek immediate medical attention.[4][7]

5.2. Fire

-

In case of a fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[4]

-

Wear self-contained breathing apparatus for firefighting if necessary.[4]

Conclusion

This compound is a valuable compound for research with inherent risks that demand respect and careful handling. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate these risks and maintain a safe laboratory environment. A thorough understanding of the potential hazards and a commitment to a strong safety culture are the cornerstones of responsible scientific advancement.

References

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. chemistry.unm.edu [chemistry.unm.edu]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. media.adeo.com [media.adeo.com]

Stability and Storage of 3'-Azido-3'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3'-Azido-3'-deoxyadenosine, a purine (B94841) nucleoside analog with significant applications in biomedical research, including its role as a click chemistry reagent and its potential as an anticancer agent.[1][2] Understanding the stability profile of this compound is critical for ensuring its integrity and obtaining reliable and reproducible experimental results.

Physicochemical Properties and Storage

This compound is a white to off-white solid.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₈O₃ | [3] |

| Molecular Weight | 292.25 g/mol | [3] |

| CAS Number | 58699-62-0 | [3] |

| Form | Solid | [3] |

| Color | White to off-white | [3] |

| Purity (via HPLC) | ≥ 95% | [3] |

| λmax | 258 nm (in Tris-HCl, pH 7.5) | [3] |

| Melting Point | Not explicitly found for this compound. For the related compound 3'-Azido-3'-deoxythymidine, the melting point is 113-115 °C. |

Recommended Storage Conditions:

For long-term storage, this compound should be stored at -20°C .[3] It is shipped at ambient temperature, and short-term exposure to room temperature (up to one week) is generally acceptable.[3] The compound has a shelf life of approximately 24 months when stored under the recommended conditions.[3][4] For solutions, it is advised to use them promptly after preparation and avoid long-term storage.[5]

Stability Profile and Degradation Pathways

While specific quantitative stability data for this compound is limited in publicly available literature, information on related nucleoside analogs and general principles of chemical stability allow for an informed assessment of its potential degradation pathways. The presence of the azide (B81097) group and the deoxyadenosine (B7792050) scaffold suggests susceptibility to hydrolysis, particularly under acidic conditions, and potential photodegradation.

Hypothesized Degradation Pathways:

-

Acid-Catalyzed Hydrolysis: The glycosidic bond in purine nucleosides is susceptible to cleavage under acidic conditions. This would lead to the depurination of this compound, yielding adenine (B156593) and the 3'-azido-3'-deoxyribose sugar. Studies on the related compound, 2-chloro-2'-deoxyadenosine, have shown significant degradation at acidic pH.

-

Photodegradation: Azido-containing compounds can be sensitive to light. Exposure to UV or even strong visible light may lead to the decomposition of the azide group, potentially forming highly reactive nitrene intermediates. This can lead to a complex mixture of degradation products.

-

Oxidative Degradation: While less information is available, strong oxidizing agents could potentially react with the adenine ring or the azide group.

The following table summarizes stability data for a related compound, 2-chloro-2'-deoxyadenosine, which can serve as a useful, albeit indirect, reference.

| Condition | Remaining Compound (%) | Time (hours) | Half-life (T₁/₂) (hours) |

| pH 1, 37°C | 2% | 2 | 0.37 |

| pH 2, 37°C | 13% | 6 | 1.6 |

| Neutral & Basic pH, 37-80°C | Stable | Not specified | Not applicable |

Data for 2-chloro-2'-deoxyadenosine, intended as a proxy for potential behavior of this compound under similar conditions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating high-performance liquid chromatography (HPLC) method should be developed and validated. This method must be able to separate the intact compound from its potential degradation products.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Incubate at room temperature for a defined period, monitoring the degradation.

-

Dilute samples with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat (e.g., 80°C) in a calibrated oven for a defined period.

-

Also, subject a solution of the compound to the same thermal stress.

-

Dissolve the solid sample and dilute the solution sample for analysis.

-

-

Photodegradation:

-

Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples by HPLC.

-

Stability-Indicating HPLC Method

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 258 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

Signaling Pathways and Mechanism of Action

This compound, as a purine nucleoside analog, is known to exert its biological effects primarily through the inhibition of DNA synthesis and the induction of apoptosis.[1][2] While specific signaling pathways for the 3'-azido derivative are not extensively detailed, the mechanisms of its parent compound, 3'-deoxyadenosine (cordycepin), provide a strong indication of the likely pathways involved.

Inhibition of DNA Synthesis

As a deoxyadenosine analog, this compound can be phosphorylated intracellularly to its triphosphate form. This triphosphate can then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases. The absence of a 3'-hydroxyl group on the sugar moiety acts as a chain terminator, halting further DNA elongation.

Workflow for the inhibition of DNA synthesis.

Induction of Apoptosis

The induction of apoptosis is a key mechanism of action for many nucleoside analogs. For adenosine (B11128) analogs, this can occur through various pathways, including the intrinsic (mitochondrial) pathway.

Simplified intrinsic apoptosis pathway.

Modulation of TGF-β and Wnt Signaling

Studies on 3'-deoxyadenosine have shown that it can interfere with the Transforming Growth Factor-β (TGF-β) and Wnt signaling pathways. It is plausible that this compound shares these properties. For instance, 3'-deoxyadenosine has been shown to suppress TGF-β-induced collagen expression by downregulating Smad proteins. It has also been implicated in the Wnt signaling pathway through the activation of GSK-3β and subsequent inhibition of cyclin D1.

Potential modulation of TGF-β and Wnt signaling.

Conclusion

This compound is a valuable research tool with potential therapeutic applications. Proper handling and storage at -20°C are crucial to maintain its stability and ensure the reliability of experimental outcomes. While specific degradation kinetics for this compound are not extensively documented, its structure suggests susceptibility to acid hydrolysis and photodegradation. Researchers should employ validated stability-indicating methods to monitor its purity over time and in different experimental conditions. The biological activity of this compound is likely mediated through the inhibition of DNA synthesis and the induction of apoptosis, potentially involving the modulation of key signaling pathways such as TGF-β and Wnt. Further studies are warranted to fully elucidate the specific stability profile and detailed mechanisms of action of this important nucleoside analog.

References

- 1. longdom.org [longdom.org]

- 2. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. forced degradation study: Topics by Science.gov [science.gov]

- 5. Crosstalk between the TGF-β and WNT signalling pathways during cardiac fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing 3'-Azido-3'-deoxyadenosine for Advanced RNA Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to specifically label and isolate nascent RNA is crucial for understanding the dynamic landscape of gene expression, including transcription, RNA processing, and decay rates. Metabolic labeling with nucleoside analogs has emerged as a powerful technique for these studies. 3'-Azido-3'-deoxyadenosine is a modified adenosine (B11128) analog that, once incorporated into newly synthesized RNA, provides a bioorthogonal azide (B81097) handle. This azide group can be specifically and efficiently tagged with reporter molecules, such as fluorophores or biotin, through "click chemistry." This allows for the visualization, enrichment, and downstream analysis of RNA synthesized within a specific timeframe.

This document provides detailed application notes and protocols for the use of this compound in RNA labeling, tailored for researchers in basic science and drug development.

Mechanism of Action

The metabolic labeling of RNA using this compound is a multi-step process that leverages the cell's natural metabolic pathways.

-

Cellular Uptake and Phosphorylation: this compound is cell-permeable and, once inside the cell, is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (3'-Azido-dATP).

-

Incorporation into Nascent RNA: During transcription, RNA polymerases recognize 3'-Azido-dATP as an analog of adenosine triphosphate (ATP) and incorporate it into the growing RNA chain.

-

Chain Termination: A critical aspect of using 3'-modified nucleosides is their potential to act as chain terminators. The presence of the 3'-azido group instead of the 3'-hydroxyl group can prevent the formation of the subsequent phosphodiester bond, leading to the termination of transcription. This property must be carefully considered when designing experiments, particularly concerning the concentration of the analog and the labeling duration.

-

Bioorthogonal Ligation: The incorporated azide group serves as a chemical handle for covalent modification via click chemistry. This allows for the attachment of various reporter molecules containing a compatible functional group, such as a terminal alkyne or a strained cyclooctyne.

Data Presentation

Table 1: Comparative Overview of Common RNA Metabolic Labeling Reagents

| Feature | This compound (Projected) | 4-thiouridine (B1664626) (4sU) | 5-ethynyluridine (EU) |

| Incorporation Efficiency | To be determined empirically; potentially lower than base-modified nucleosides due to the 3'-modification. | High, with reported efficiencies of >90% in some protocols like SLAM-seq.[1] | High, with a strong correlation to transcriptional activity.[1] |

| Chain Termination | Yes, the 3'-azido group is expected to act as a chain terminator.[2] | No | No |

| Detection Method | Click Chemistry (CuAAC or SPAAC).[3] | Thiol-specific biotinylation or methods inducing T-to-C transitions in sequencing.[1] | Click Chemistry (CuAAC or SPAAC). |

| Cell Viability | Expected to be dose-dependent; shorter incubation times are recommended to minimize toxicity and effects on transcription.[2] | Generally high, but concentration needs optimization to maintain >90% viability.[1] High concentrations can inhibit rRNA synthesis.[4][5][6] | Generally high, but requires optimization. |

| Perturbation to RNA Function | Potential for significant perturbation due to chain termination.[2] | Minimal interference with gene expression reported.[1] Can induce resistance to nuclease digestion and may affect pre-mRNA splicing at high incorporation rates.[4][5][6] | Minimal. |

| Key Applications | Pulse-labeling of nascent RNA, tracking RNA synthesis dynamics. | Measuring RNA synthesis and decay rates, identifying RNA-protein interactions (PAR-CLIP). | Imaging of nascent RNA, purification of newly synthesized RNA. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA in Cell Culture

This protocol describes the metabolic incorporation of this compound into the RNA of cultured mammalian cells.

Materials:

-

Cells of interest in logarithmic growth phase

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

RNA extraction kit (e.g., TRIzol-based or column-based)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.

-

Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 10-100 µM can be tested, but optimization is crucial.

-

Labeling: Carefully aspirate the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.

-

Incubation: Incubate the cells for a desired period. Incubation times can range from 2 to 24 hours.[2] Shorter incubation times are generally recommended to minimize the effects of chain termination on overall transcription.[2]

-

Cell Harvesting: After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

RNA Extraction: Proceed immediately with total RNA extraction using a standard method that ensures high purity and integrity.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled RNA

This protocol is for the ligation of an alkyne-containing reporter molecule to the azide-modified RNA in vitro.

Materials:

-

Azide-labeled total RNA (1-10 µg)

-

Alkyne-reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)

-

Copper-chelating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM)

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM, freshly prepared)

-

Phosphate (B84403) buffer (50 mM, pH 7)

-

RNase-free water

Procedure:

-

In a microcentrifuge tube, combine the azide-labeled RNA with the alkyne-reporter molecule in the phosphate buffer.

-

Prepare a premixed solution of CuSO₄ and the THPTA ligand. A 1:5 molar ratio of copper to ligand is often used.[7][8]

-

Add the CuSO₄/ligand premix to the RNA/alkyne mixture. The final concentration of CuSO₄ can range from 50 to 250 µM.[7][8]

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[7][8]

-

Incubate the reaction for 1-2 hours at room temperature or 37°C.[8]

-

Purify the labeled RNA using an RNA purification kit to remove unreacted reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Labeled RNA

This copper-free click chemistry protocol is suitable for use in living cells or when copper-induced toxicity is a concern.

Materials:

-

Azide-labeled RNA (in vitro) or azide-labeled cells

-

Strained alkyne-reporter molecule (e.g., DBCO-fluorophore, BCN-biotin)

-

PBS or other suitable buffer

-

RNase-free water

Procedure for in vitro labeling:

-

Combine the azide-labeled RNA with the strained alkyne-reporter in a suitable buffer.

-